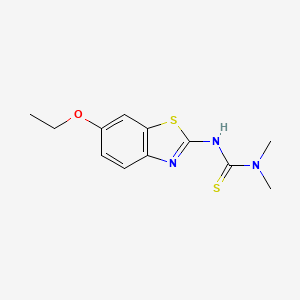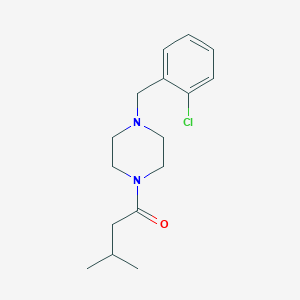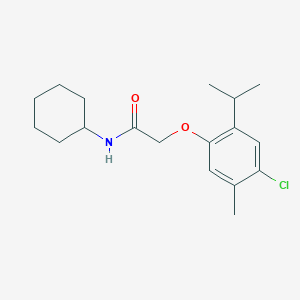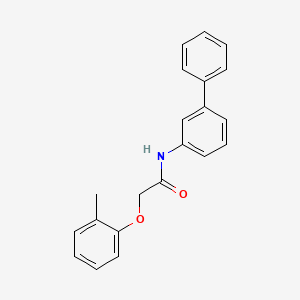
N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea, also known as EBTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBTT is a thiourea derivative that has been synthesized using different methods, including the reaction of 6-ethoxy-2-mercaptobenzothiazole with N,N-dimethylthiourea.
作用機序
The mechanism of action of N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea is not well understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to selectively bind to zinc and copper ions, leading to the inhibition of enzymes that require these ions as cofactors. This inhibition can lead to a reduction in inflammation and tumor growth, making this compound a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-tumor and anti-inflammatory properties in various in vitro and in vivo studies. In one study, this compound was shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, this compound was shown to reduce inflammation in a mouse model of colitis. These effects are believed to be related to the ability of this compound to chelate metal ions and inhibit enzymes that require these ions as cofactors.
実験室実験の利点と制限
N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea has several advantages for lab experiments, including its ease of synthesis and purification, its high stability, and its ability to selectively bind to metal ions. However, this compound also has some limitations, including its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea, including the development of new drugs based on its anti-tumor and anti-inflammatory properties, the synthesis of new materials using this compound as a building block, and the exploration of its potential applications in other scientific fields, including catalysis and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects.
合成法
N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea can be synthesized using different methods, including the reaction of 6-ethoxy-2-mercaptobenzothiazole with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction leads to the formation of a yellow crystalline compound that is further purified using recrystallization. The purity of the synthesized compound can be determined using various analytical techniques, including melting point determination, UV-Vis spectroscopy, and NMR spectroscopy.
科学的研究の応用
N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to possess significant anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, including zinc and copper, in biological samples. In materials science, this compound has been used as a building block for the synthesis of new materials, including metal-organic frameworks.
特性
IUPAC Name |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-4-16-8-5-6-9-10(7-8)18-11(13-9)14-12(17)15(2)3/h5-7H,4H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJGHBBWYQALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)




![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)

